molecular formula C7H11NO4 B1216003 Piperidine-2,6-dicarboxylic acid CAS No. 499-82-1

Piperidine-2,6-dicarboxylic acid

Cat. No.: B1216003
CAS No.: 499-82-1
M. Wt: 173.17 g/mol
InChI Key: SOOPBZRXJMNXTF-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Medicinal Chemistry and Drug Discovery Research

The piperidine ring is a fundamental structural motif in the realm of medicinal chemistry and drug discovery. nih.gov This six-membered nitrogen-containing heterocycle is a prevalent core in a vast number of pharmaceuticals, including several blockbuster drugs. nih.govnih.gov The widespread use of piperidine scaffolds can be attributed to several key advantages they impart to drug molecules. nih.govwikipedia.org

The introduction of a piperidine moiety can significantly modulate the physicochemical properties of a compound, such as its solubility and lipophilicity, which are crucial for drug absorption and distribution. nih.govfrontiersin.org Furthermore, these scaffolds can enhance the biological activity and selectivity of a drug by providing a rigid framework that can be precisely oriented to interact with biological targets. nih.govwikipedia.org They also play a vital role in improving the pharmacokinetic profile of drug candidates and can contribute to reducing potential cardiotoxicity. nih.govwikipedia.org The versatility of the piperidine scaffold allows for extensive chemical modifications, enabling the creation of large libraries of compounds for screening and lead optimization in the drug discovery process. nih.gov

Key Advantages of Piperidine Scaffolds in Drug Discovery
Modulation of Physicochemical Properties
Enhancement of Biological Activities and Selectivity
Improvement of Pharmacokinetic Properties
Reduction of Cardiac hERG Toxicity

Natural Occurrence and Isolation of Teneraic Acid (Piperidine-2,6-dicarboxylic Acid)

This compound is a naturally occurring compound, identified as Teneraic acid. mdpi.com It has been isolated from the fermentation broth of the bacterium Streptomyces tenerbrarius. The natural configuration of Teneraic acid is reported to be the trans-(2S,6S) stereoisomer. mdpi.com

The production of such organic acids is a known characteristic of many Streptomyces species, which are prolific producers of a wide array of secondary metabolites, including many clinically important antibiotics. nih.gov The isolation of Teneraic acid from bacterial cultures typically involves extraction and chromatographic techniques to separate it from other components of the fermentation medium. The study of naturally occurring piperidine derivatives like Teneraic acid provides valuable insights for the development of new synthetic methodologies and potential therapeutic agents.

Historical Context of this compound Research

The research history of this compound is intertwined with the broader study of related heterocyclic acids. An analogous compound, dipicolinic acid (pyridine-2,6-dicarboxylic acid), has been a subject of scientific interest for a considerable time. Dipicolinic acid is a well-known component of bacterial endospores, where it plays a crucial role in their heat resistance. wikipedia.orgnih.gov Early research, dating back to the mid-20th century, investigated the release of dipicolinic acid from bacterial spores, such as those of Bacillus megaterium. nih.gov

More recent research on this compound itself has been heavily focused on stereoselective synthesis. mdpi.com Due to the presence of two chiral centers, achieving high stereochemical purity is a significant challenge and a key area of investigation. Modern synthetic strategies often employ methods like anodic oxidation and cobalt-catalyzed carbonylation to achieve the desired trans-(2S,6S) configuration of Teneraic acid with high optical purity. mdpi.com This focus on stereospecific synthesis highlights the growing appreciation of the precise three-dimensional structure required for specific biological activities in medicinal chemistry.

Chemical and Physical Properties of this compound
Property Value
Molecular FormulaC₇H₁₁NO₄
Molecular Weight173.17 g/mol nih.gov
IUPAC NameThis compound nih.gov
CAS Number499-82-1 nih.gov

Properties

IUPAC Name

piperidine-2,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOOPBZRXJMNXTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40902579
Record name NoName_3102
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40902579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499-82-1
Record name 2,6-Piperidinedicarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Stereochemical Aspects of Piperidine 2,6 Dicarboxylic Acid

Identification of Stereoisomers and Asymmetric Centers

The molecular structure of Piperidine-2,6-dicarboxylic acid contains two asymmetric centers, which are the carbon atoms at positions 2 and 6 (C2 and C6) of the piperidine (B6355638) ring. The presence of these two chiral centers means that the molecule can exist in different stereoisomeric forms. Specifically, it has three distinct stereoisomers. nih.gov These isomers arise from the different spatial orientations of the two carboxylic acid groups attached to the ring.

The three stereoisomers consist of:

A pair of enantiomers (non-superimposable mirror images).

A meso compound (an achiral compound that has chiral centers).

Stereoisomers of this compound
Stereoisomer TypeConfigurationChiralityRelationship
Enantiomer 1(2S,6S)ChiralEnantiomers (Mirror Images)
Enantiomer 2(2R,6R)Chiral
Meso Compound(2R,6S) or (2S,6R)AchiralDiastereomer to the enantiomers

Configuration of Naturally Occurring Teneraic Acid: trans-(2S,6S)

This compound occurs in nature, where it is known as Teneraic acid. Research has established that the naturally occurring form of this imino acid has a specific stereochemical configuration. The configuration of natural Teneraic acid corresponds to the trans-(2S,6S) isomer. nih.gov In this configuration, both carboxylic acid groups at the C2 and C6 positions are oriented in a trans relationship to each other, meaning they are on opposite sides of the piperidine ring. The "(2S,6S)" designation specifies the absolute configuration at the two chiral centers according to the Cahn-Ingold-Prelog priority rules.

Influence of Stereochemistry on Biological Activity and Receptor Interactions

The stereochemistry of a molecule is a critical determinant of its biological activity. malariaworld.orgnih.gov This principle holds true for this compound and its derivatives. The different stereoisomers of a chiral compound can exhibit significantly different pharmacological and toxicological profiles because biological systems, such as receptors and enzymes, are themselves chiral. malariaworld.org

The precise three-dimensional shape of a molecule dictates its ability to bind to a biological target. For instance, in the case of a highly potent calcium antagonist, the separation of its stereoisomers revealed that one diastereomer exhibited a very strong hypotensive effect, while the other showed little activity. nih.gov Further separation into four optical isomers demonstrated that the hypotensive activity was predominantly associated with one specific isomer, which was 30 to 100 times stronger than its enantiomer. nih.gov This highlights that a specific spatial arrangement of functional groups is often required for effective molecule-receptor interaction. The differential activity among stereoisomers can be attributed to one isomer fitting into the receptor's binding site more perfectly than the others, leading to a more stable and effective interaction.

Conformational Analysis and Receptor Binding Specificity

The piperidine ring is not planar and typically adopts a chair conformation, similar to cyclohexane. nih.govias.ac.in The substituents on the ring, in this case, the two carboxylic acid groups, can occupy either axial or equatorial positions. The relative stability of these conformations and the orientation of the substituents are crucial for receptor binding specificity.

The stereochemistry (cis or trans) of the dicarboxylic acid dictates the possible conformations.

In the trans isomer (e.g., the naturally occurring (2S,6S)-Teneraic acid), the two carboxylic acid groups are on opposite sides of the ring. In a chair conformation, this can lead to one group being axial and the other equatorial, or both being equatorial in a twisted conformation.

In the cis (meso) isomer, the groups are on the same side, which would force one into an axial and one into an equatorial position in a standard chair conformation.

The conformational free energies of substituted piperidines are influenced by electrostatic interactions between the substituents. nih.gov The specific conformation adopted by each stereoisomer presents a unique three-dimensional pharmacophore to a receptor. This conformational rigidity and the precise positioning of the carboxylic acid groups are key to achieving high binding affinity and specificity for a particular biological target. Computational and spectroscopic methods are used to determine the preferred conformations and understand how these structural nuances translate into selective biological activity. nih.govias.ac.in

Derivatives and Analogues of Piperidine 2,6 Dicarboxylic Acid: Synthesis and Structure Activity Relationships

Synthesis of Ester and Amide Derivatives

The carboxylic acid functional groups at the 2 and 6 positions of the piperidine (B6355638) ring are primary sites for chemical modification, most commonly through the formation of esters and amides. The synthesis of these derivatives typically proceeds via the activation of the carboxylic acids. A general and effective method involves the conversion of piperidine-2,6-dicarboxylic acid into its corresponding diacyl chloride. This is often achieved by reacting the dicarboxylic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride, sometimes with a catalytic amount of dimethylformamide (DMF) nih.gov.

Once the highly reactive diacyl chloride is formed, it can be readily reacted with a variety of nucleophiles to yield the desired ester or amide derivatives.

Esterification: The synthesis of piperidine-2,6-dicarboxylate esters is accomplished by reacting the diacyl chloride with an appropriate alcohol. This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. For instance, the reaction with methanol (B129727) or phenol (B47542) in a suitable solvent would yield the corresponding dimethyl or diphenyl esters.

Amidation: Similarly, a wide range of N-substituted piperidine-2,6-dicarboxamides can be synthesized by reacting the diacyl chloride with primary or secondary amines nih.govmdpi.comgoogle.com. The choice of the amine is crucial as it introduces various substituents that can significantly influence the biological properties of the final compound. The reaction is generally performed in an inert solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at reduced temperatures to control the reactivity nih.govnih.gov. For example, coupling with N-alkylanilines has been used to produce a range of mono- and bis-amides google.com. In some cases, diimide-mediated peptide coupling methodologies can also be employed for the synthesis of amide derivatives from the parent dicarboxylic acid mdpi.com.

A general synthetic scheme for the preparation of these derivatives is presented below:

Reactant 1Reactant 2ReagentProduct Type
This compoundThionyl Chloride / Oxalyl ChlorideCatalytic DMFPiperidine-2,6-dicarbonyl dichloride
Piperidine-2,6-dicarbonyl dichlorideAlcohol (e.g., Methanol)Base (e.g., Triethylamine)Diester
Piperidine-2,6-dicarbonyl dichlorideAmine (e.g., N-alkylaniline)Base (e.g., Triethylamine)Diamide

Functional Group Modifications and Their Impact on Biological Activity

Beyond simple ester and amide formation, the modification of functional groups on the this compound scaffold has a profound impact on the biological activity of the resulting molecules. These modifications can alter the compound's size, shape, polarity, and ability to interact with biological targets.

For instance, the introduction of different substituents on the piperidine ring can lead to significant changes in antimicrobial activity. In a study of pyridine (B92270) derivatives, which share a similar six-membered heterocyclic ring, substitution at the C-6 position with a piperidine ring resulted in the highest tuberculostatic potency compared to pyrrolidine (B122466) or morpholine. This suggests that the basicity and lipophilicity of the substituent play a crucial role in the biological activity.

Furthermore, the introduction of aryl groups with specific substituents can enhance antibacterial properties. For example, piperidine derivatives with bromo-substituted phenyl groups at the C-2 and C-6 positions have demonstrated excellent antibacterial activity against Klebsiella pneumoniae and Bacillus cereus. These findings underscore the importance of targeted functional group modifications in the design of potent therapeutic agents.

Design and Synthesis of Substituted Piperidine-2,6-dicarboxylic Acids

The synthesis of piperidine-2,6-dicarboxylic acids with various substituents on the piperidine ring allows for a more detailed exploration of structure-activity relationships and the development of analogues with improved pharmacological profiles.

4,4-Disubstituted Derivatives

The synthesis of 4-substituted pyridine-2,6-dicarboxylic acid derivatives has been achieved through novel one-pot methods under mild conditions oist.jpresearchgate.net. These methods often involve the reaction of pyruvates and aldehydes with a catalyst to form dihydropyran derivatives, which are then further reacted to yield the desired substituted pyridine dicarboxylic acids oist.jpresearchgate.net. While these methods provide access to a range of 4-substituted precursors, the direct synthesis of 4,4-disubstituted piperidine-2,6-dicarboxylic acids is less commonly reported and presents a greater synthetic challenge.

Aryl-Substituted and Diphenyl Piperidine Analogues

The introduction of aryl and diphenyl groups onto the piperidine scaffold has been a key strategy in the development of biologically active compounds. The synthesis of 2,6-diaryl-piperidin-4-ones is often achieved through a Mannich-type reaction involving an aromatic aldehyde, acetone, and ammonium (B1175870) acetate (B1210297) dtic.mil. While not dicarboxylic acids, these piperidinone derivatives serve as important synthetic intermediates.

A more direct approach to aryl-substituted piperidines can involve the catalytic reduction of the corresponding substituted pyridine precursors. For example, α,α-diphenyl-4-pyridinemethanol can be reduced under high pressure with a Pt/C catalyst to yield α,α-diphenyl-4-piperidinemethanol google.com. Another route involves a Friedel-Crafts acylation of benzene (B151609) with N-acetyl-piperidineformyl chloride, followed by a Grignard reaction with a phenylmagnesium halide to introduce the second phenyl group google.com. These synthetic strategies could potentially be adapted to create aryl- and diphenyl-substituted this compound analogues.

PrecursorKey ReactionProduct
Aromatic aldehyde, Acetone, Ammonium acetateMannich reaction2,6-Diaryl-piperidin-4-one
α,α-Diphenyl-4-pyridinemethanolHigh-pressure catalytic reductionα,α-Diphenyl-4-piperidinemethanol
N-acetyl-piperidineformyl chloride, BenzeneFriedel-Crafts acylation, Grignard reactionN-acetyl-α,α-diphenyl-4-piperidinemethanol

Heterocyclic Analogues (e.g., Quinolyl-substituted Piperidines)

The incorporation of other heterocyclic rings onto the this compound framework can lead to novel compounds with unique biological properties. An efficient synthesis of cis-2,6-di-(2-quinolylpiperidine) has been developed, providing a useful norlobelane analogue nih.gov. The key steps in this synthesis involve a Wittig reaction of N-Cbz-protected cis-piperidine-2,6-dicarboxaldehyde with 2-(triphenylphosphinylmethyl)quinoline bromide. This is followed by the sequential removal of the N-Cbz protecting group and reduction of the double bonds to yield the final quinolyl-substituted piperidine nih.gov. This synthetic route highlights a versatile method for introducing complex heterocyclic substituents at the 2 and 6 positions of the piperidine ring.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity, and for guiding the design of more potent and selective compounds. Derivatives of this compound have been extensively studied as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system.

Studies on a series of piperidine-2-carboxylic acid derivatives have provided valuable insights into the SAR for NMDA receptor antagonism nih.gov. The affinity for the NMDA receptor was found to be highly dependent on the nature and position of substituents on the piperidine ring. For example, the introduction of a sulfomethyl group at the 4-position of the pyridine precursor, 4-(sulfomethyl)pyridine-2-carboxylic acid, resulted in a compound with modest inhibitory activity (IC50 of 40 µM) nih.gov. However, the corresponding piperidine analogue, 4-(sulfomethyl)piperidine-2-carboxylic acid, was poorly active nih.gov.

Molecular modeling studies suggest that the geometry of the acidic moiety (e.g., sulfonic acid vs. phosphonic acid) and its interaction with the receptor's binding pocket are critical for antagonist activity nih.gov. Furthermore, the conformational constraints imposed by the piperidine ring play a significant role in orienting the key pharmacophoric groups for optimal receptor binding. The presence of a deep hydrophobic pocket in the NMDA receptor has been identified through studies with bi- and terphenyl-containing antagonists, suggesting that targeting this pocket could lead to increased potency and selectivity oist.jp. These SAR studies highlight the importance of the piperidine scaffold in designing potent NMDA receptor antagonists and provide a rational basis for the future development of novel therapeutic agents targeting this receptor.

Development of Prodrugs and Bioisosteres in Medicinal Chemistry Research

The therapeutic potential of this compound and its analogues, particularly as competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, is often hindered by their challenging pharmacokinetic properties. nih.govnih.gov The presence of two carboxylic acid groups renders the molecule highly polar, which typically results in poor oral bioavailability and limited penetration of the blood-brain barrier (BBB). To address these limitations, medicinal chemistry research has focused on two primary strategies: the design of prodrugs and the development of bioisosteres.

Prodrug Strategies

A key objective in modifying this compound is to mask its polar carboxyl groups temporarily. This strategy aims to increase lipophilicity, thereby enhancing absorption and facilitating transport into the central nervous system (CNS). The most common approach for carboxylic acid-containing drugs is esterification. By converting the carboxylic acids into esters, the molecule's polarity is significantly reduced.

These ester prodrugs are designed to be pharmacologically inactive. After administration and absorption, they are hydrolyzed by ubiquitous esterase enzymes present in the blood, liver, and brain, releasing the active parent compound, this compound, at the desired site of action. This approach not only improves bioavailability but can also be used to control the release profile of the active drug. While this represents a logical and widely employed strategy for polar acidic compounds, specific examples of extensively studied prodrugs of this compound itself are not prominent in the literature.

Bioisosteric Replacement

Bioisosterism is a strategy used to replace a functional group or moiety within a lead compound with another group that has similar physical or chemical properties, with the goal of improving the molecule's pharmacological profile. This approach has been successfully applied to analogues of piperidine dicarboxylic acids to enhance potency, selectivity, and pharmacokinetic properties.

A notable example involves the replacement of the piperidine ring with a piperazine (B1678402) ring, a common bioisostere. Research into competitive NMDA receptor antagonists has explored a series of piperazine-2,3-dicarboxylic acid derivatives. nih.gov A key compound in this series, (2S,3R)-1-(biphenyl-4-carbonyl)piperazine-2,3-dicarboxylic acid (PBPD), was identified as a moderate affinity antagonist with an unusual selectivity profile across different NMDA receptor subtypes (containing NR2A-D subunits). nih.govepa.gov

Further development of this scaffold led to the synthesis and evaluation of various analogues to establish a clear structure-activity relationship (SAR). Researchers found that modifying the aromatic group attached to the piperazine nitrogen had a profound impact on receptor affinity and selectivity. For instance, replacing the biphenyl (B1667301) group of PBPD with a larger, linearly arranged phenanthrene (B1679779) ring system resulted in (2S,3R)-1-(phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid (PPDA). This modification led to a dramatic increase in potency. nih.gov PPDA displayed a 30- to 78-fold increase in affinity for native NMDA receptors compared to PBPD. nih.govepa.gov At recombinant receptors, the affinity of PPDA was enhanced by 16-fold at NR2B subunits and up to 94-fold at NR2C subunits, making it the most potent and selective NR2C/NR2D-preferring antagonist reported at the time. nih.govresearchgate.net

The SAR studies revealed that the aromatic rings of these compounds likely interact with a specific hydrophobic region of the NMDA receptor that exhibits subunit heterogeneity. epa.gov The data from these studies illustrate the power of bioisosteric replacement and subsequent structural modification in drug discovery.

Table 1: Structure-Activity Relationship of Piperazine-Dicarboxylic Acid Analogues at NMDA Receptor Subtypes

CompoundR-GroupReceptor SubtypeKi (nM) nih.gov
PBPD Biphenyl-4-carbonylNR1/2A260
NR1/2B480
NR1/2C180
NR1/2D120
PPDA Phenanthrene-2-carbonylNR1/2A23
NR1/2B30
NR1/2C1.9
NR1/2D3.5

Analytical and Spectroscopic Characterization in Research of Piperidine 2,6 Dicarboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including Piperidine-2,6-dicarboxylic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

While specific, detailed spectral data for this compound is not extensively documented in the provided search results, the expected NMR characteristics can be inferred from the analysis of its constituent parts: the piperidine (B6355638) ring and the carboxylic acid groups, as well as related compounds. rsc.org For instance, chiral NMR discrimination of piperidines has been achieved using chiral solvating agents, which would be applicable for resolving enantiomers of this compound. rsc.org

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show signals corresponding to the protons on the piperidine ring and the acidic protons of the carboxyl groups. The chemical shifts of the ring protons would likely appear in the range of 1.5 to 3.0 ppm, typical for piperidine structures. scispace.comwikipedia.org The protons at the C2 and C6 positions, being adjacent to both the nitrogen atom and a carboxylic acid group, would be expected to resonate at the lower end of this range (further downfield). The signal for the N-H proton would likely be a broad singlet, and its chemical shift would be variable depending on the solvent and concentration. The carboxylic acid protons (-COOH) would appear as very broad signals significantly downfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals are expected for the carbonyl carbons of the carboxylic acids and the carbons of the piperidine ring. The carbonyl carbons are typically observed in the range of 170-185 ppm. The C2 and C6 carbons, attached to the carboxylic acid groups, would be downfield compared to the other ring carbons (C3, C4, C5). nih.govrsc.org

Interactive Data Table: Expected NMR Chemical Shift Ranges for this compound

Atom Type Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)>10 (broad)170 - 185
Ring Protons (C2, C6)~2.5 - 3.5~50 - 65
Ring Protons (C3, C4, C5)~1.5 - 2.5~20 - 35
Amine Proton (N-H)Variable (broad)N/A

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, MS is crucial for confirming its molecular weight and providing structural information through the analysis of its fragmentation patterns. The nominal molecular weight of this compound (C₇H₁₁NO₄) is approximately 173.17 g/mol . nih.govwikipedia.org

Under electron impact (EI) ionization, the fragmentation of piperidine dicarboxylic acids is highly influenced by the position of the carboxyl groups. researchgate.net A key fragmentation pathway involves the loss of a carboxyl group (-COOH) from the molecular ion (M⁺). researchgate.net Other significant fragmentation can arise from the cleavage of the piperidine ring itself. researchgate.net The stability of the molecular ion and the relative intensities of fragment ions can also provide clues about the stereochemistry of the molecule. researchgate.net

Interactive Data Table: Key Fragmentation Pathways for Piperidine Dicarboxylic Acids

Process Description Resulting Fragment
DecarboxylationLoss of a carboxylic acid radical from the molecular ion.[M-COOH]⁺
Ring CleavageFission of bonds within the piperidine ring.Various smaller charged fragments.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display characteristic absorption bands for the O-H and C=O bonds of the carboxylic acid groups, the N-H bond of the secondary amine, and the C-H bonds of the piperidine ring.

The presence of the carboxylic acid is typically indicated by a very broad O-H stretching band in the region of 2500-3300 cm⁻¹ and a strong C=O (carbonyl) stretching band between 1690-1760 cm⁻¹. gexinonline.com The N-H stretching vibration of the secondary amine in the piperidine ring would likely appear as a moderate band around 3300-3500 cm⁻¹, which might be obscured by the broad O-H band. sigmaaldrich.com The C-H stretching vibrations of the aliphatic ring are expected in the 2850-3000 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H stretch2500 - 3300Broad, Strong
Carboxylic AcidC=O stretch1690 - 1760Strong
Secondary AmineN-H stretch3300 - 3500Moderate
Alkane (ring)C-H stretch2850 - 3000Moderate to Strong

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) for Stereochemical Assignment

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are chiroptical techniques that are essential for determining the stereochemistry of chiral molecules like this compound, which has two stereocenters (C2 and C6). ORD measures the change in optical rotation of a substance with the wavelength of light, while CD measures the differential absorption of left and right circularly polarized light. researchgate.net

These techniques are particularly useful for assigning the absolute configuration (R or S) to each stereocenter and for distinguishing between different diastereomers (e.g., cis and trans isomers). For example, research on a new acidic imino acid isolated from the red alga Porphyra tenera identified it as this compound. bldpharm.com Crucially, ORD spectrometry was used to establish the trans configuration of the compound. bldpharm.com The shape and sign of the ORD curve (a plot of optical rotation vs. wavelength) and the CD spectrum provide a fingerprint of the molecule's three-dimensional structure.

X-ray Crystallography for Solid-State Structure Determination

Studies on derivatives, such as N-carbamoyl-piperidine-4-carboxylic acid, have shown that the piperidine ring typically adopts a stable chair conformation. X-ray diffraction has also been extensively used to characterize metal-organic frameworks and complexes involving pyridine-2,6-dicarboxylic acid, a related compound. For this compound, X-ray analysis would be expected to confirm the chair conformation of the piperidine ring and reveal the relative orientations (cis or trans) of the two carboxylic acid groups. It would also detail the intermolecular hydrogen bonding network, which is expected to be extensive due to the presence of both carboxylic acid and amine functional groups.

Chromatographic Techniques for Separation and Quantitation

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. For this compound, reversed-phase HPLC (RP-HPLC) would be a common method for analysis. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

The retention of the highly polar this compound on a standard C18 column can be challenging. Therefore, specialized chromatographic modes may be more suitable. One such technique is Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for the separation of highly polar compounds. HILIC-MS, which couples liquid chromatography with mass spectrometry, has been successfully applied to analyze the metabolic profiles of samples containing this compound. The choice of mobile phase, often a mixture of acetonitrile (B52724) and an aqueous buffer, and its pH are critical parameters for achieving good separation.

Hydrophilic Interaction Liquid Chromatography – Mass Spectrometry (HILIC-MS)

Hydrophilic Interaction Liquid Chromatography coupled with Mass Spectrometry (HILIC-MS) is a powerful analytical technique for the separation and identification of polar and hydrophilic compounds. Given that this compound is a polar molecule, HILIC is a particularly suitable chromatographic method for its analysis.

Research has identified this compound, also known as teneraic acid, in the edible red alga Porphyra tenera. researchgate.net While the specific biological role of this imino acid derivative is not fully understood, its identification has been facilitated by advanced analytical techniques. researchgate.net

In a broader metabolomic study of the seaweed Laminaria hyperborea, HILIC-MS was employed to assess the metabolic profiles of different tissues. researchgate.netabertay.ac.uk This comprehensive analysis allowed for the putative identification of numerous metabolites, including piperidine dicarboxylic acid, by comparing positive and negative mode MS data with predicted exact mass and database information. researchgate.netabertay.ac.uk The technique was sensitive enough to note variations in the abundance of piperidine dicarboxylic acid in different industrial co-products derived from alginate extraction, suggesting metabolic transformations by microflora. abertay.ac.uk

The general methodology for such an analysis involves separation on a HILIC column followed by detection using a mass spectrometer. The mobile phase typically consists of a high percentage of an organic solvent like acetonitrile and a low percentage of an aqueous buffer. A gradient is run where the aqueous component is increased, allowing for the elution of polar compounds like this compound.

Table 1: Representative HILIC-MS Parameters for Metabolomic Analysis Including this compound
ParameterDescriptionSource
Chromatography ModeHydrophilic Interaction Liquid Chromatography (HILIC) abertay.ac.uk
Mobile Phase Component A10 mM ammonium (B1175870) formate (B1220265) in ultra-pure water abertay.ac.uk
Mobile Phase Component BHPLC grade acetonitrile abertay.ac.uk
GradientLinear gradient from 80% to 20% B over 30 minutes abertay.ac.uk
DetectionMass Spectrometry (MS) in positive and negative ionization modes researchgate.net
Sample PreparationDried samples re-suspended in 10% acetonitrile in ultra-pure water abertay.ac.uk

Computational and Theoretical Approaches in Piperidine 2,6 Dicarboxylic Acid Research

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of piperidine-2,6-dicarboxylic acid and its derivatives, docking studies are crucial for understanding how these compounds might interact with biological targets such as enzymes and receptors.

Research has shown that piperidine-containing compounds can engage in various interactions within protein binding sites. For instance, the piperidine (B6355638) nitrogen atom can form significant polar interactions, including salt bridges with acidic residues like glutamate (B1630785) (Glu) and aspartate (Asp). nih.gov Specifically, studies on related piperidine derivatives have identified bidentate salt bridge interactions involving the piperidine nitrogen and the carboxylate groups of Glu172 and Asp126 residues in certain receptors. nih.gov Furthermore, a π–cation interaction between the ionized nitrogen atom of the piperidine ring and aromatic residues like phenylalanine (Phe), such as Phe107, can further stabilize the ligand-receptor complex. nih.gov

Interaction TypeInteracting ResiduesSignificance in Binding
Salt BridgeGlutamate (Glu), Aspartate (Asp)Strong polar interaction stabilizing the complex.
π–CationPhenylalanine (Phe)Stabilizes the ionized nitrogen of the piperidine ring.
Van der WaalsValine (Val), Tryptophan (Trp), Methionine (Met), Leucine (Leu), Tyrosine (Tyr)Stabilizes the ligand within hydrophobic pockets.
Hydrogen BondGlutamate (Glu)Additional polar interaction contributing to high affinity. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and Hartree-Fock (HF) methods, provide detailed information about the electronic structure and reactivity of molecules. researchgate.net These calculations are used to determine optimized geometries, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.netmdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. mdpi.com A smaller energy gap generally indicates a more polarizable and reactive species. mdpi.com For derivatives of pyridine-2,6-dicarboxylic acid, DFT calculations have been employed to understand the influence of solvent polarity on dipole moments and charge distribution. mdpi.com

Natural Bond Orbital (NBO) analysis is another powerful tool used to understand donor-acceptor interaction energies within a molecule, which are estimated through second-order perturbation theory. mdpi.com These analyses help in elucidating the nature of interactions in complexes, for instance, those involving this compound derivatives and metal ions. mdpi.com

Computational MethodCalculated PropertySignificance
Density Functional Theory (DFT)Optimized geometry, vibrational frequencies, HOMO-LUMO gapPredicts molecular structure, stability, and reactivity. mdpi.com
Hartree-Fock (HF)Geometry and vibrational wavenumbersProvides a foundational understanding of electronic structure. researchgate.net
Natural Bond Orbital (NBO) AnalysisDonor-acceptor interaction energiesElucidates the nature of intramolecular and intermolecular interactions. mdpi.com

Conformational Dynamics Simulations

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. Conformational dynamics simulations, particularly ab initio molecular dynamics (AIMD), are essential for exploring the conformational landscape of molecules like this compound. nih.gov These simulations go beyond static energy minimization by capturing the dynamic nature of molecular structures, especially in different phases where intermolecular interactions are significant. nih.gov

For dicarboxylic acids, AIMD has shown that intermolecular interactions in the condensed phase can stabilize conformers that are not predicted to be accessible by direct energy minimization alone. nih.gov The conformational distribution can be influenced by factors such as the density of the environment and the formation of external hydrogen bonds. nih.gov Understanding the conformational preferences of this compound is crucial, as different conformers can exhibit distinct reactivities and biological activities. nih.govresearchgate.net The planarity of carboxamide groups attached to a central ring, for example, can lead to different conformations such as planar, semi-skew, and skew, which can be influenced by steric and electronic factors. mdpi.com

Prediction of Biological Activity and ADMET Properties

In silico methods are increasingly used to predict the biological activity and the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. clinmedkaz.orgbiorxiv.org This early-stage assessment is vital in drug discovery to identify promising candidates and flag potential liabilities. biorxiv.orguniroma1.it

For piperidine derivatives, online tools like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of pharmacological activities by identifying potential interactions with various enzymes, receptors, and transport systems. clinmedkaz.orgclinmedkaz.org Such predictions can guide further preclinical studies. clinmedkaz.org

The prediction of ADMET properties relies on calculating various molecular descriptors and applying quantitative structure-activity relationship (QSAR) models. biorxiv.orgresearchgate.net Key physicochemical properties that are often evaluated include:

Molecular Weight (MW): Influences absorption and distribution.

LogP (Octanol-water partition coefficient): A measure of lipophilicity, which affects permeability and distribution.

Hydrogen Bond Donors and Acceptors: Important for solubility and binding to biological targets.

Polar Surface Area (PSA): Correlates with drug transport properties.

ADMET PropertyPrediction MethodImportance in Drug Discovery
Biological Activity SpectrumPASS (Prediction of Activity Spectra for Substances)Identifies potential therapeutic applications. clinmedkaz.orgclinmedkaz.org
AbsorptionQSAR models based on molecular descriptors (e.g., LogP, MW)Predicts how well a compound is absorbed into the bloodstream. researchgate.net
DistributionQSAR models (e.g., blood-brain barrier permeability)Predicts how a compound distributes throughout the body. biorxiv.org
MetabolismIn silico models of metabolic enzyme interactionsPredicts how a compound is broken down by the body. uniroma1.it
ExcretionPrediction of clearance and half-lifePredicts how a compound is eliminated from the body. uniroma1.it
ToxicityToxicity prediction models (e.g., AMES toxicity, carcinogenicity)Identifies potential adverse effects. nih.gov

Future Research Directions and Translational Perspectives

Design of Highly Selective and Potent Ligands for Biological Targets

The piperidine (B6355638) scaffold is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals. arizona.edunih.gov Future research will focus on designing highly selective and potent ligands based on the piperidine-2,6-dicarboxylic acid framework for various biological targets. The inherent stereochemistry and functional group presentation of this scaffold provide a unique platform for developing novel therapeutics. nih.govachemblock.com

The development of dual PPARα/γ agonists using piperidine and dehydropiperidine carboxylic acid analogs has shown promise. nih.gov Further exploration of the structure-activity relationships (SAR) of these analogs will be crucial for optimizing their potency and selectivity. nih.gov This involves synthesizing and testing a variety of substituted derivatives to understand how different functional groups at various positions on the piperidine ring influence binding to the target receptors. nih.govresearchgate.net

Recent advancements have demonstrated the streamlined synthesis of high-value piperidines used in natural products and pharmaceuticals, including neurokinin receptor antagonists and anticancer agents. news-medical.net These efficient synthetic methods, which can reduce multi-step processes to just a few steps, will accelerate the discovery and development of new this compound-based ligands. news-medical.net By combining techniques like biocatalytic carbon-hydrogen oxidation and radical cross-coupling, researchers can access previously inaccessible or prohibitively expensive molecules, opening new avenues for drug design. news-medical.net

Table 1: Examples of Biologically Active Piperidine Derivatives
Compound ClassBiological Target/ActivityKey Research Findings
Substituted Dehydropiperidine and Piperidine-4-carboxylic AcidsDual PPARα/γ agonistsDemonstrated potent dual agonistic activity. SAR studies are ongoing to optimize potency and selectivity. nih.gov
Tetracyclic bis-piperidine alkaloids (TcBPAs)AntiproliferativeExhibit activity against various cancer cell lines. The complex structure presents synthetic challenges. mdpi.com
N-substituted-piperidine analogsAnti-Alzheimer's agentsDerivatives incorporating nipecotic acid have shown potential as multi-target drugs for Alzheimer's disease. ajchem-a.com

Exploration of Novel Synthetic Pathways

The development of efficient and cost-effective methods for synthesizing substituted piperidines is a critical area of research. nih.gov Traditional methods often involve lengthy reaction sequences and harsh conditions. oist.jp Consequently, there is a significant focus on developing novel synthetic pathways to access the this compound core and its derivatives.

Recent strategies have focused on:

Asymmetric Synthesis: Utilizing the chiral pool, particularly amino acids, as starting materials provides an effective route to enantiomerically pure piperidine derivatives. electronicsandbooks.com

Catalytic Methods: The use of transition metal catalysts, such as gold, palladium, and iridium, has enabled novel cyclization and functionalization reactions to form the piperidine ring with high stereoselectivity. nih.gov Gold-catalyzed annulation and palladium-catalyzed oxidative amination are notable examples. nih.gov

One-Pot Reactions: Multi-component reactions and sequential one-pot processes, like the Suzuki–Miyaura coupling followed by hydrogenation, offer efficient ways to construct complex piperidine structures under mild conditions. nih.gov

Biosynthesis: Understanding the biosynthetic pathways of piperidine alkaloids in plants can inspire new chemoenzymatic or biomimetic synthetic strategies. ontosight.ainih.govnih.govresearchgate.netslideshare.net For instance, the biosynthesis of piperine (B192125) involves the condensation of piperidine with piperoyl-CoA. nih.gov

Dearomative Functionalization: Stepwise dearomative functionalization of pyridines presents a powerful, albeit challenging, strategy to create highly substituted piperidines. researchgate.net

A notable recent development is a one-pot method to synthesize 4-substituted pyridine-2,6-dicarboxylic acid derivatives, which are precursors to piperidine-2,6-dicarboxylic acids, under mild conditions, overcoming the limitations of long synthetic routes and harsh conditions of previous methods. oist.jp Another innovative approach involves the double asymmetric allylboration of glutaldehyde followed by aminocyclization to create a C2-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester, which serves as a versatile intermediate for various alkaloids. nih.gov

Table 2: Novel Synthetic Strategies for Piperidine Derivatives
Synthetic StrategyKey FeaturesExample Reaction
Asymmetric SynthesisEnantioselective routes using chiral starting materials or catalysts.Synthesis from amino acids. electronicsandbooks.com
Metal-Catalyzed CyclizationFormation of the piperidine ring with high stereocontrol.Gold-catalyzed oxidative amination. nih.gov
One-Pot ReactionsIncreased efficiency by combining multiple steps.Suzuki–Miyaura coupling and hydrogenation. nih.gov
Dearomative FunctionalizationDirect conversion of pyridines to highly substituted piperidines.Stepwise dearomatization of pyridine (B92270). researchgate.net

Development of this compound as Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes and validating new drug targets. nih.govpitt.edu The unique structural and chemical properties of this compound and its derivatives make them attractive scaffolds for the development of novel chemical probes. oist.jpsmolecule.com

These probes can be designed to interact specifically with a biological target, such as an enzyme or receptor, allowing researchers to study its function in a cellular or in vivo context. The dicarboxylic acid functionality can be crucial for binding to certain targets and can also be modified to attach reporter groups, such as fluorescent tags or biotin, for visualization and pull-down experiments.

The development of piperidine-based probes can be informed by understanding the natural roles of related compounds. For instance, piperidine alkaloids themselves are biosynthesized from L-lysine and play various roles in plants. slideshare.net This natural precedent suggests that synthetic this compound derivatives could be designed to interact with specific biological pathways.

Future research in this area will likely focus on:

Synthesis of Probe Libraries: Creating diverse libraries of this compound derivatives with various substituents to screen against a wide range of biological targets.

Target Identification: Using well-designed probes in chemoproteomic experiments to identify the cellular binding partners of these compounds.

Functional Characterization: Elucidating the mechanism of action of these probes to understand how they modulate the function of their biological targets.

Applications in Chemical Biology and Material Science Research

The utility of this compound and its parent compound, pyridine-2,6-dicarboxylic acid (dipicolinic acid), extends beyond pharmacology into the realms of chemical biology and material science. nih.govatamanchemicals.com

In chemical biology , the rigid, well-defined structure of the this compound scaffold can be used to construct molecular tools to probe biological systems. For example, functionalized piperidines are sought-after for creating complex molecular architectures. acs.org The ability to stereoselectively functionalize the piperidine ring at different positions (C2, C3, and C4) allows for the synthesis of positional analogues of bioactive molecules, which can be used to study structure-activity relationships in detail. nih.gov

In material science , pyridine-2,6-dicarboxylic acid is a known chelating agent and is used in the preparation of lanthanide and transition metal complexes. atamanchemicals.comchemicalbook.com These complexes have applications in various fields. The ester derivatives of pyridine-2,6-dicarboxylic acid act as O,N,O-pincer ligands, forming stable complexes with metals like copper(II). mdpi.com The resulting metallo-organic frameworks and coordination polymers can exhibit interesting magnetic, catalytic, and gas storage properties. chemicalbook.com Future research could explore the use of this compound as a more flexible, three-dimensional building block for novel materials with unique properties.

Overcoming Scalability and Cost-Effectiveness Challenges in Synthesis

A significant hurdle in the widespread application of this compound and its derivatives is the challenge of scalable and cost-effective synthesis. nih.gov Many of the current synthetic methods, while elegant and effective on a laboratory scale, are not readily amenable to large-scale production due to factors such as the use of expensive reagents, precious metal catalysts, and multi-step procedures. news-medical.netnih.gov

Addressing these challenges is a key focus of future research. Efforts are being made to develop more sustainable and economical synthetic routes. This includes:

Developing catalysts based on earth-abundant metals: Replacing expensive precious metal catalysts (e.g., palladium, rhodium) with those based on more abundant and cheaper metals like nickel or iron. nih.gov

Flow chemistry: Implementing continuous flow processes can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. organic-chemistry.org

Biocatalysis: Utilizing enzymes to perform key synthetic steps can lead to highly selective and environmentally friendly processes. The combination of biocatalytic C-H oxidation with other chemical transformations is a promising strategy. news-medical.net

Process optimization: Streamlining synthetic routes by minimizing the number of steps, purification procedures, and waste generation. One-pot reactions and tandem catalytic cycles are important strategies in this regard. nih.gov

A recent breakthrough in this area is a new method that combines biocatalytic carbon-hydrogen oxidation and radical cross-coupling to create complex 3D molecules like piperidines in a more streamlined and cost-effective manner. news-medical.net This approach has the potential to significantly reduce the cost and time required to synthesize valuable piperidine-based compounds. news-medical.net

Q & A

Q. What are the common synthetic routes for Piperidine-2,6-dicarboxylic acid, and how can purity be optimized?

this compound is typically synthesized via oxidation of piperidine derivatives or cyclization of appropriate precursors. For example, substituted piperidines can undergo controlled oxidation using reagents like potassium permanganate or catalytic methods to introduce carboxylic acid groups at the 2 and 6 positions . Purity optimization involves recrystallization from polar solvents (e.g., ethanol/water mixtures) and characterization via HPLC or melting point analysis. Impurities often arise from incomplete oxidation or side reactions; thus, reaction monitoring (TLC or in situ spectroscopy) is critical .

Q. How is this compound characterized spectroscopically, and what key peaks indicate successful synthesis?

Key spectroscopic methods include:

  • ¹H/¹³C NMR : The saturated piperidine ring shows distinct proton environments. For the dicarboxylic acid form, carboxylic protons (δ ~10-12 ppm in D₂O) and deshielded α-protons (δ ~3.0-3.5 ppm) are diagnostic .
  • IR Spectroscopy : Strong O-H stretches (~2500-3000 cm⁻¹) and C=O stretches (~1700 cm⁻¹) confirm the carboxylic acid groups .
  • Mass Spectrometry : Molecular ion peaks at m/z 173 (C₇H₁₁NO₄) validate the molecular formula .

Advanced Research Questions

Q. What strategies are effective in resolving data contradictions when analyzing the coordination behavior of this compound with transition metals?

Contradictions in coordination studies (e.g., variable binding modes) can arise from pH-dependent protonation states or ligand flexibility. Strategies include:

  • pH-Metric Titrations : Determine protonation constants to identify dominant species at specific pH ranges .
  • X-ray Crystallography : Resolve ambiguities in binding geometry (e.g., monodentate vs. bridging carboxylate groups) .
  • DFT Calculations : Compare experimental IR/Raman spectra with computed vibrational modes to validate coordination modes .

Q. How does the stereochemistry of this compound influence its biological activity, particularly in enzyme inhibition?

The cis and trans stereoisomers (e.g., CAS 59234-40-1 for cis) exhibit divergent binding affinities. For example, cis-isomers may better fit the active site of Mycobacterium tuberculosis DHDPS due to spatial compatibility with catalytic residues. Activity assessments require:

  • Molecular Docking : Compare isomer binding poses using software like AutoDock .
  • In Vitro Assays : Measure IC₅₀ values against target enzymes under standardized conditions .
  • Circular Dichroism : Correlate stereochemistry with conformational stability in solution .

Q. What methodological considerations are critical when designing experiments to assess the thermodynamic stability of this compound metal complexes?

Stability studies should account for:

  • Solution Conditions : Ionic strength and temperature affect stability constants. Use buffered solutions (e.g., 0.1 M KCl) to maintain consistency .
  • Spectrophotometric Titrations : Monitor UV-Vis absorbance changes during metal-ligand titration to calculate binding constants (e.g., log K) .
  • Competitive Ligand Methods : Introduce chelators like EDTA to determine relative stability .

Key Research Findings

  • Coordination Chemistry : this compound forms stable complexes with Mn(II) and Cu(II), with potential applications in catalysis and biomimetic studies .
  • Biological Activity : Demonstrates 24–84% inhibition of Mycobacterium tuberculosis DHDPS, making it a scaffold for antitubercular drug design .
  • Stereochemical Impact : Cis-isomers show enhanced enzyme inhibition compared to trans, highlighting the role of spatial arrangement in bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.